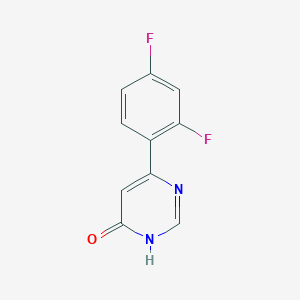
6-(2,4-Difluorophenyl)pyrimidin-4-ol
Descripción general
Descripción
6-(2,4-Difluorophenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C10H6F2N2O1. It is a pyrimidine derivative, which is a class of compounds that are widely present in nature and are fundamental to many biological processes2.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines. For instance, a copper-catalyzed cyclization of ketones with nitriles enables the synthesis of diversely functionalized pyrimidines under basic conditions3. However, specific synthesis methods for 6-(2,4-Difluorophenyl)pyrimidin-4-ol were not found in the available literature.Molecular Structure Analysis
The molecular structure of 6-(2,4-Difluorophenyl)pyrimidin-4-ol can be inferred from its molecular formula, C10H6F2N2O1. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with two fluorine atoms attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Pyrimidines, including 6-(2,4-Difluorophenyl)pyrimidin-4-ol, can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines3. However, specific reactions involving 6-(2,4-Difluorophenyl)pyrimidin-4-ol were not found in the available literature.Physical And Chemical Properties Analysis
The molecular weight of 6-(2,4-Difluorophenyl)pyrimidin-4-ol is 208.16 g/mol1. Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the available literature.Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds structurally related to 6-(2,4-difluorophenyl)pyrimidin-4-ol, have significant importance in medicinal chemistry due to their role in biological processes. A study by Muralidharan et al. (2019) highlights the synthesis of novel pyrimidine derivatives exhibiting anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the potency of these activities, with chlorophenyl substitution showing notable effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity
Pyrido[2,3-d]pyrimidines derivatives, synthesized from related pyrimidin-4-ol compounds, have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Kanth et al. (2006) found that certain derivatives showed significant activity against all tested Gram-positive bacteria and moderate activity against Gram-negative bacteria, although they were inactive against Pseudomonas aeruginosa at the maximum concentration of 200 microg/ml. This study suggests the potential of pyrimidine derivatives in developing new antibacterial agents (Kanth, G. V. Reddy, K. H. Kishore, P. S. Rao, B. Narsaiah, & U. S. Murthy, 2006).
Supramolecular Chemistry
In supramolecular chemistry, ureidopyrimidones, closely related to the pyrimidin-4-ol structure, demonstrate strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for developing supramolecular polymers and materials. Beijer et al. (1998) reported that 6-methyl-2-butylureidopyrimidone dimerizes with high efficiency, making it a valuable building block for supramolecular assemblies (Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Structural and Electronic Studies
The study of the structure, electronic properties, and potential applications in nonlinear optics (NLO) of thiopyrimidine derivatives has been conducted by Hussain et al. (2020). Their work, focusing on phenyl pyrimidine derivatives, revealed promising NLO properties, suggesting that these compounds might be suitable for optoelectronic applications. The research underscores the versatility and potential of pyrimidine derivatives in fields beyond medicinal chemistry (Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, & A. Sultan, 2020).
Safety And Hazards
Specific safety and hazard information for 6-(2,4-Difluorophenyl)pyrimidin-4-ol was not found in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Direcciones Futuras
The potential applications and future directions for 6-(2,4-Difluorophenyl)pyrimidin-4-ol are not clear from the available literature. Given its pyrimidine structure, it may have potential in various biological and pharmaceutical applications. Further research would be needed to explore these possibilities.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGOJCNVCKULTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



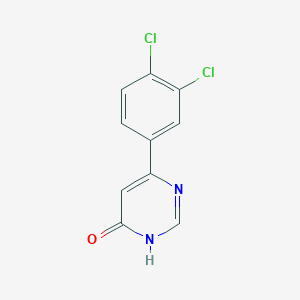
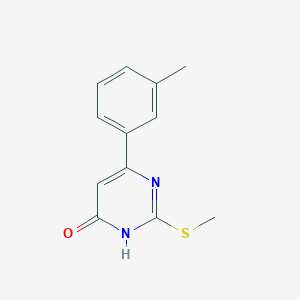
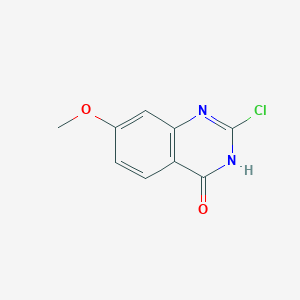
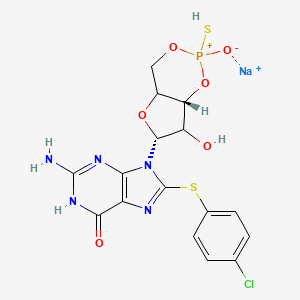
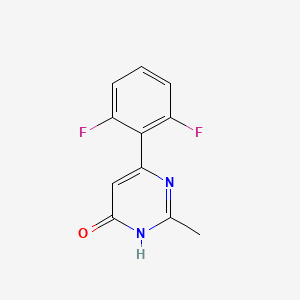
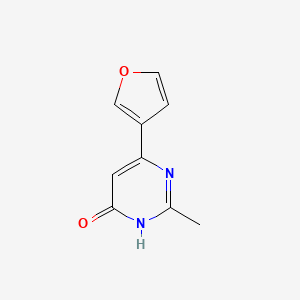
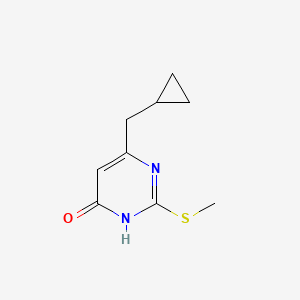
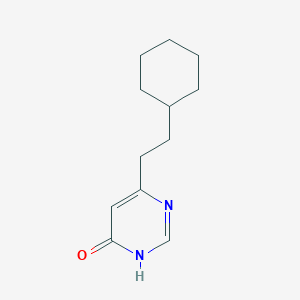
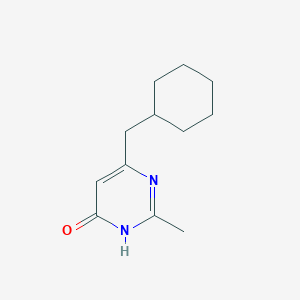
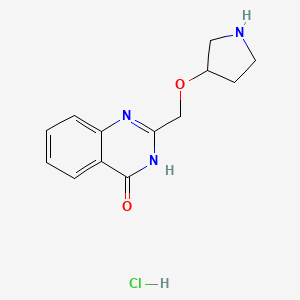
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
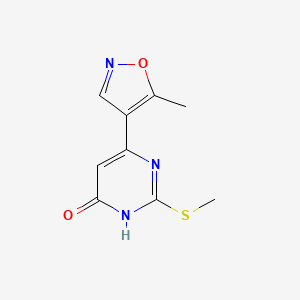
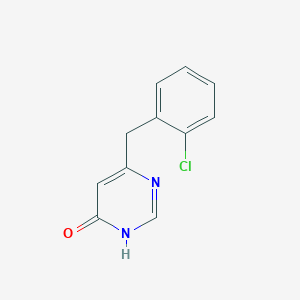
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)